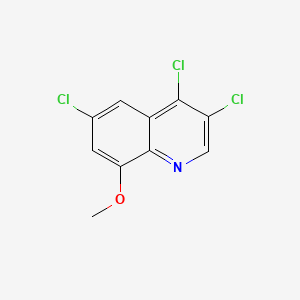
2-Bromo-5-methylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5-methylpyrimidine is a chemical compound with the molecular formula C5H5BrN2. It has a molecular weight of 173.01 . It is a solid substance and appears as a light brown solid .
Synthesis Analysis
A commercial sample of 2-bromo-5-methylpyrimidine was used for crystallization. A sample suitable for single-crystal X-ray analysis was grown from the slow evaporation of an ethanol/water solution .Molecular Structure Analysis
The molecular structure of 2-Bromo-5-methylpyrimidine consists of half of a molecule in the asymmetric unit, as it sits on a crystallographic plane of symmetry. In the crystal, weak C—H…N interactions link the molecules, forming chains along .Physical And Chemical Properties Analysis
2-Bromo-5-methylpyrimidine is a solid substance with a molecular weight of 173.01 . It appears as a light brown solid .Applications De Recherche Scientifique
Organic Synthesis
2-Bromo-5-methylpyrimidine is often used as a starting reagent in organic synthesis . It has been used for the synthesis of various compounds such as 5,5’-dimethyl-2,2’-bipyridine and 5-methyl-2,2’:6’,2"-terpyridine .
Biological Applications
Compounds containing the pyrimidine moiety, like 2-Bromo-5-methylpyrimidine, have been the focus of recent research due to their wide range of biological activities . These include:
- Anti-inflammatory : Pyrimidine derivatives have been found to exhibit anti-inflammatory properties .
- Antioxidant : They have also been studied for their antioxidant activity .
- Antimicrobial : Some pyrimidine derivatives have shown antimicrobial properties .
- Antitumor : Certain pyrimidine compounds have been researched for their potential antitumor activities .
- Antiviral : Pyrimidine derivatives have been studied for their antiviral properties .
- Antidepressant : Some compounds with the pyrimidine moiety have been found to have antidepressant effects .
- Antiplatelet : Research has been conducted on the antiplatelet activity of pyrimidine derivatives .
Safety And Hazards
2-Bromo-5-methylpyrimidine is classified under Hazard Statements H315, H319, and H335. This means it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
2-bromo-5-methylpyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2/c1-4-2-7-5(6)8-3-4/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYCGEJNZMHUBMX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50671906 |
Source


|
| Record name | 2-Bromo-5-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50671906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-methylpyrimidine | |
CAS RN |
150010-20-1 |
Source


|
| Record name | 2-Bromo-5-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50671906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-5-methylpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![6,7-Bis[(3-methyl-2-buten-1-yl)oxy]-2H-1-benzopyran-2-one](/img/no-structure.png)


![7-Fluoro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B598207.png)
